Anti-inflammatory Activity of 7,3'-Dihydroxy-4'-methoxyflavan Glycosides vs. Structurally Related Flavans in LPS-Stimulated RAW264.7 Macrophages
The (2S)-7,3'-dihydroxy-4'-methoxyflavan scaffold is the aglycone core of two glycosides that demonstrate quantifiable anti-inflammatory activity. In an LPS-induced NO production assay using RAW264.7 mouse macrophages, (2S)-7,3'-dihydroxy-4'-methoxyflavan 3'-O-β-D-glucopyranoside exhibited an IC50 of 16.14 μM, while (2S)-7,3'-dihydroxy-4'-methoxyflavan 7-O-β-D-glucopyranoside exhibited an IC50 of 21.52 μM [1]. In the same study, the related flavan (2R,3R)-7-methoxyflavan-3-ol showed an IC50 of 17.34 μM, providing a direct intra-study comparator with a distinct hydroxylation pattern at C3 (3-ol) versus C3' on the target scaffold [1].
| Evidence Dimension | Anti-inflammatory activity: inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | IC50 = 16.14 μM (3'-O-glucoside derivative) and 21.52 μM (7-O-glucoside derivative), both derived from the 7,3'-dihydroxy-4'-methoxyflavan aglycone scaffold [1] |
| Comparator Or Baseline | (2R,3R)-7-methoxyflavan-3-ol: IC50 = 17.34 μM [1] |
| Quantified Difference | The 3'-O-glucoside derivative is approximately 7% more potent than the comparator (16.14 μM vs. 17.34 μM); the 7-O-glucoside derivative is approximately 24% less potent than the comparator (21.52 μM vs. 17.34 μM) |
| Conditions | LPS-stimulated RAW264.7 mouse macrophages; NO production measured; IC50 calculated from concentration-response curves [1] |
Why This Matters
The quantifiable activity of glycosides derived from the 7,3'-dihydroxy-4'-methoxyflavan core validates the scaffold's utility as a starting point for anti-inflammatory agent development, with the differential IC50 values (16.14–21.52 μM) providing a benchmark for structure-activity relationship studies.
- [1] Zhan, G.; Zhou, J.; Liu, T.; Zheng, G.; Aisa, H.A.; Yao, G. (2016). Flavans with potential anti-inflammatory activities from Zephyranthes candida. Bioorganic & Medicinal Chemistry Letters, 26(24): 5967-5970. DOI: 10.1016/j.bmcl.2016.10.081. PMID: 27825545. View Source
